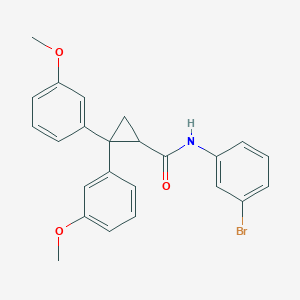![molecular formula C14H9Cl3N4O4 B11098438 2,6-dichloro-N-[(4-chlorophenyl)carbamoyl]-4-methyl-5-nitropyridine-3-carboxamide](/img/structure/B11098438.png)
2,6-dichloro-N-[(4-chlorophenyl)carbamoyl]-4-methyl-5-nitropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-CHLOROPHENYL)-N’-[(2,6-DICHLORO-4-METHYL-5-NITRO-3-PYRIDYL)CARBONYL]UREA is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including chlorophenyl, dichloromethyl, nitropyridyl, and carbonylurea moieties. It is used in various scientific research applications due to its distinctive reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-N’-[(2,6-DICHLORO-4-METHYL-5-NITRO-3-PYRIDYL)CARBONYL]UREA typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Nitration: Introduction of the nitro group into the pyridine ring.
Chlorination: Addition of chlorine atoms to the aromatic rings.
Carbonylation: Formation of the carbonylurea linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-N’-[(2,6-DICHLORO-4-METHYL-5-NITRO-3-PYRIDYL)CARBONYL]UREA undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of chlorine atoms with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield corresponding amines, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
N-(4-CHLOROPHENYL)-N’-[(2,6-DICHLORO-4-METHYL-5-NITRO-3-PYRIDYL)CARBONYL]UREA is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: Investigating its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Exploring its use in drug development and pharmacological studies.
Industry: Application in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-N’-[(2,6-DICHLORO-4-METHYL-5-NITRO-3-PYRIDYL)CARBONYL]UREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with cellular receptors: Modulating signal transduction pathways.
Altering gene expression: Influencing transcriptional and translational processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-CHLOROPHENYL)-N’-[(2,6-DICHLORO-4-METHYL-5-NITRO-3-PYRIDYL)CARBONYL]THIOUREA: Similar structure with a thiourea group instead of urea.
N-(4-CHLOROPHENYL)-N’-[(2,6-DICHLORO-4-METHYL-5-NITRO-3-PYRIDYL)CARBONYL]HYDRAZINE: Contains a hydrazine group.
Uniqueness
N-(4-CHLOROPHENYL)-N’-[(2,6-DICHLORO-4-METHYL-5-NITRO-3-PYRIDYL)CARBONYL]UREA is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in scientific research.
Properties
Molecular Formula |
C14H9Cl3N4O4 |
|---|---|
Molecular Weight |
403.6 g/mol |
IUPAC Name |
2,6-dichloro-N-[(4-chlorophenyl)carbamoyl]-4-methyl-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C14H9Cl3N4O4/c1-6-9(11(16)19-12(17)10(6)21(24)25)13(22)20-14(23)18-8-4-2-7(15)3-5-8/h2-5H,1H3,(H2,18,20,22,23) |
InChI Key |
AQTAVUBKSDDANE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1[N+](=O)[O-])Cl)Cl)C(=O)NC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5'-Diisopropyl-8,8'-bis{({E})-[(4-methoxyphenyl)imino]methyl}-3,3'-dimethyl-2,2'-binaphthalene-1,1',6,6',7,7'-hexol](/img/structure/B11098362.png)

![N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B11098366.png)


![methyl 11-(2-hydroxy-3-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11098386.png)
![2-{[(2-fluorophenyl)carbonyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11098397.png)
![ethyl S-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate](/img/structure/B11098399.png)
![(3E)-N-(9-ethyl-9H-carbazol-3-yl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11098413.png)
![1'-(Methylthio)-4'H-spiro[cycloheptane-1,3'-isoquinoline]](/img/structure/B11098417.png)
![3-(5-{[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11098422.png)

![2-{4-[(2,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11098425.png)
![8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B11098427.png)
